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molecular formula C12H10BrNO2 B8698903 8-Bromo-6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one

8-Bromo-6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one

Cat. No. B8698903
M. Wt: 280.12 g/mol
InChI Key: JFLGITGVZUPMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07144913B2

Procedure details

To a solution of the ester from Step 3 (0.5 g, 1.76 mmol) in toluene (7 mL) and THF (1 mL) at RT was added 1M potassium t-butoxide (1.76 mL, 1.76 mmol). After 15 minutes, methyl acrylate (0.32 mL, 3.5 mmol) was added, and the mixture was brought to reflux for 1.5 hours. The reaction was quenched by the addition of saturated NH4Cl solution, and the product was extracted with EtOAc/THF. The organic layer was washed with H2O and brine, dried (MgSO4), filtered, and evaporated. The intermediate was suspended in EtOH (10 mL), and concentrated HCl (2 mL) was added. After heating to reflux for 2 hours, the mixture was cooled and diluted with H2O (30 mL). The product was extracted with CH2Cl2 and the organic phase was washed with H2O before drying (MgSO4). Following filtration and removal of solvent under vacuum, the product was stirred with 1:2 EtOAc:hexane to give a tan-coloured solid (0.4 g).
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.76 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([C:13]([O:15]C)=O)[NH:6]2.[CH3:17][C:18](C)([O-])C.[K+].C(OC)(=O)C=C>C1(C)C=CC=CC=1.C1COCC1>[Br:1][C:2]1[C:3]2[CH:4]=[C:5]3[C:13](=[O:15])[CH2:18][CH2:17][N:6]3[C:7]=2[CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=C2C=C(NC2=CC(=C1)OC)C(=O)OC
Name
Quantity
1.76 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
7 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.32 mL
Type
reactant
Smiles
C(C=C)(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
the product was stirred with 1:2 EtOAc
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of saturated NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc/THF
WASH
Type
WASH
Details
The organic layer was washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
concentrated HCl (2 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
ADDITION
Type
ADDITION
Details
diluted with H2O (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with CH2Cl2
WASH
Type
WASH
Details
the organic phase was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtration and removal of solvent under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=2C=C3N(C2C=C(C1)OC)CCC3=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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